4-methyl-2-oxo-2H-chromen-7-yl chloroacetate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is a chemical compound belonging to the coumarin family. Coumarins are a class of benzopyrones, which are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromen-2-one structure with a chloroacetate group at the 7th position and a methyl group at the 4th position.
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor .
Mode of Action
It is known that coumarin derivatives can inhibit the denaturation of proteins, which is closely linked to the initiation of the inflammatory response .
Biochemical Pathways
Coumarin derivatives have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species .
Result of Action
Coumarin derivatives have been reported to exhibit significant inhibitory activity against the growth of tested bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with chloroacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The chromen-2-one core can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted coumarin derivatives with various functional groups.
Hydrolysis: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid.
Scientific Research Applications
4-methyl-2-oxo-2H-chromen-7-yl chloroacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting bacterial DNA gyrase and other enzymes.
Material Science: It is employed in the synthesis of photoactive materials and as a building block for the development of new polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl chloroacetate
- 4-methyl-2-oxo-2H-chromen-7-yl acetic acid
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl chloroacetate is unique due to its chloroacetate group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions provides a pathway to create a wide range of derivatives with potential biological activities .
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-chloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-7-4-11(14)17-10-5-8(2-3-9(7)10)16-12(15)6-13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVAMQZOGHDQNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352357 |
Source
|
Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105738-24-7 |
Source
|
Record name | 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4-methyl-2-oxo-2H-chromen-7-yl chloroacetate in organic synthesis?
A1: this compound (also referred to as 4-methyl-2-oxo-2H-chromen-7-yl 2-chloroacetate) serves as a crucial reactive intermediate in synthesizing a diverse range of heterocyclic compounds. Its reactivity stems from the presence of the chloroacetate group, which readily undergoes nucleophilic substitution reactions. [] This compound enables the introduction of various pharmacologically relevant moieties, including benzimidazole derivatives, into the coumarin scaffold. []
Q2: What specific heterocyclic derivatives have been synthesized using this compound, and what are their potential applications?
A2: Research highlights the synthesis of several heterocyclic derivatives from this compound. One study successfully synthesized a series of 7-[3-(Substituted-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one derivatives by reacting the compound with various substituted benzimidazoles. [] These derivatives, along with 4-methyl-2-oxo-2H-chromen-7-yl Substituted-benzimidazol-1-ylacetate derivatives, were then evaluated for their antiviral activity against cytomegalovirus (CMV) and Varicella-zoster virus (VZV) in human embryonic lung (HEL) cells. [] Another study utilized this compound to synthesize a β–Lactam derivative, alongside other heterocycles like tetrazole, thiazolidinone, and oxazepines, utilizing various reagents. [] These diverse heterocyclic compounds hold potential for various applications, including drug discovery, due to their potential biological activities.
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